Cas no 4110-33-2 (2,4-Dinitrobenzonitrile)
2,4-Dinitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dinitrobenzonitrile
- 2 4-DINITROBENZONITRILE 97
- 2,4-Dinitro-benzonitril
- 2,4-dinitro-benzonitrile
- o,p-diNO2PhCN
- OR5158
- AKOS022182259
- CS-0138002
- DTXSID40339144
- 2,4-Dinitrobenzonitrile, 97%
- AKOS015889020
- SCHEMBL82629
- 1-Cyano-2,4-dinitrobenzene
- 4110-33-2
- DTXCID40290226
-
- MDL: MFCD00465665
- Inchi: 1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H
- InChI Key: KCUDEOWPXBMDJE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C#N)=CC=C(C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 193.01200
- Monoisotopic Mass: 193.01235559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Color/Form: solid
- Density: 1.6±0.1 g/cm3
- Melting Point: 100-103 °C (lit.)
- Boiling Point: 395.1±32.0 °C at 760 mmHg
- Flash Point: Degrees Fahrenheit:53.6°F
Degrees Celsius:12°C - Refractive Index: 1.615
- PSA: 115.43000
- LogP: 2.42108
- Solubility: Not determined
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2,4-Dinitrobenzonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H228-H302-H312-H332
- Warning Statement: P210-P280
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/21/22
- Safety Instruction: S16; S36
-
Hazardous Material Identification:
- Risk Phrases:R11; R20/21/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4-Dinitrobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Dinitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 527696-1G |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 1G |
¥459.58 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 527696-5G |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 5G |
¥1536.97 | 2022-02-24 | |
| A2B Chem LLC | AB60324-1g |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 1g |
$98.00 | 2024-04-20 | |
| A2B Chem LLC | AB60324-5g |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 5g |
$272.00 | 2024-04-20 |
2,4-Dinitrobenzonitrile Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2,4-Dinitrobenzonitrile
2,4-Dinitrobenzonitrile (CAS No: 4110-33-2)
2,4-Dinitrobenzonitrile, also known by its CAS registry number 4110-33-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzonitrile group substituted with two nitro groups at the 2 and 4 positions. The presence of these substituents imparts distinctive electronic and chemical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2,4-Dinitrobenzonitrile typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the nitro groups at the 2 and 4 positions requires precise control over the reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency and yield of this synthesis process. Researchers have also explored alternative routes, such as microwave-assisted synthesis and continuous flow chemistry, to further optimize the production of this compound.
2,4-Dinitrobenzonitrile exhibits remarkable electronic properties due to the electron-withdrawing nature of the nitro groups. These groups enhance the electrophilic character of the benzonitrile ring, making it highly reactive towards nucleophilic aromatic substitution reactions. This reactivity has been exploited in various chemical transformations, including the synthesis of heterocyclic compounds and advanced materials. Recent studies have demonstrated its potential as a building block for constructing functional polymers with tailored electronic properties.
In terms of applications, 2,4-Dinitrobenzonitrile has found significant use in the field of materials science. Its ability to form stable coordination complexes with transition metals has led to its incorporation into metal-organic frameworks (MOFs) and other porous materials. These materials exhibit exceptional gas adsorption capabilities and are being explored for applications in gas storage and separation technologies. Additionally, this compound has been utilized as a precursor for synthesizing advanced organic semiconductors, which are critical components in modern optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The environmental impact of 2,4-Dinitrobenzonitrile has also been a subject of recent research. Studies have focused on understanding its degradation pathways under various environmental conditions, including photolysis and microbial degradation. These investigations aim to develop strategies for minimizing its environmental footprint while maximizing its beneficial applications. Furthermore, researchers have explored the use of biodegradable catalysts and green chemistry principles in its synthesis to enhance sustainability.
In conclusion, 2,4-Dinitrobenzonitrile (CAS No: 4110-33-2) is a versatile compound with a wide range of applications in chemistry and materials science. Its unique molecular structure and electronic properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to unfold, the potential for new applications of this compound is expected to grow significantly.
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